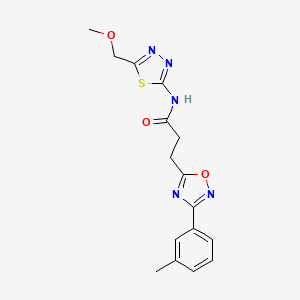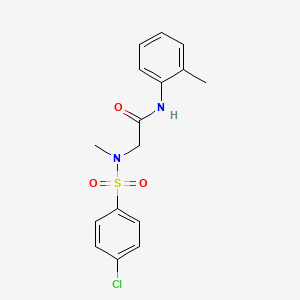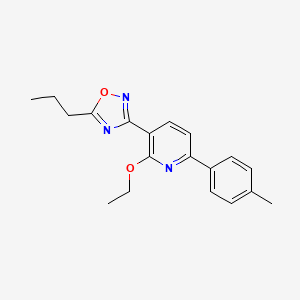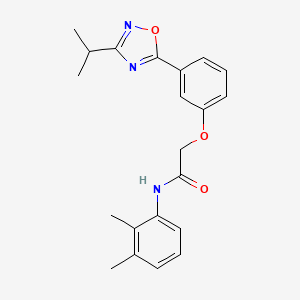
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of N-phenylbenzamides and has been shown to exhibit potent anti-tumor activity in various preclinical models.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is a critical step in cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and the inhibition of cell division. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in various preclinical models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits potent anti-tumor activity in various preclinical models, making it a useful tool for studying cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a cancer therapy. Finally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-7-methylquinoline with benzyl chloride to yield the intermediate benzyl-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 2-methylbenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYSZZIIHKKFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

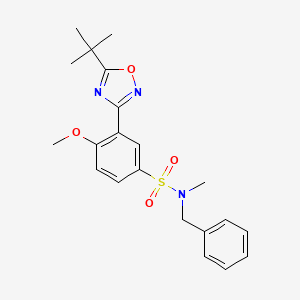
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

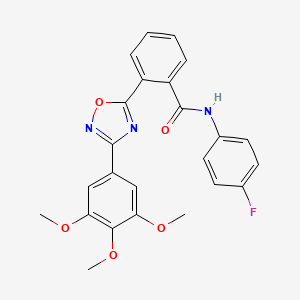
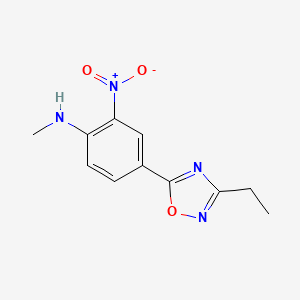


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
